molecular formula C17H14N2O3S2 B11053315 3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11053315
M. Wt: 358.4 g/mol
InChI Key: JQIKOAGHRHUIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives, including 3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, typically involves cyclocondensation reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a suitable base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The thiazolopyrimidine ring system can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-ylsulfonyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(naphthalen-2-ylsulfonylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C17H14N2O3S2/c20-16-7-8-18-17-19(16)14(10-23-17)11-24(21,22)15-6-5-12-3-1-2-4-13(12)9-15/h1-9,14H,10-11H2

InChI Key

JQIKOAGHRHUIMR-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.